molecular formula C23H23N3O4 B2354399 N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide CAS No. 887224-65-9

N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

Cat. No. B2354399
CAS RN: 887224-65-9
M. Wt: 405.454
InChI Key: YWQXUXCAOCQCPT-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide in lab experiments include its potent inhibitory activity against various enzymes, its ability to modulate cellular processes, and its potential applications in drug discovery. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide, including the development of more efficient synthesis methods, the identification of new target enzymes, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the compound's mechanism of action and to evaluate its safety and efficacy in various animal models.

Synthesis Methods

N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidine-1-carboxylic acid with benzylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases and histone deacetylases, which are involved in various cellular processes.

properties

IUPAC Name

N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-2-3-13-25-22(28)21-20(17-11-7-8-12-18(17)30-21)26(23(25)29)15-19(27)24-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQXUXCAOCQCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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